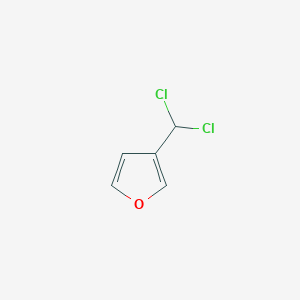
N-Cbz-2,5-dimethyl-1H-pyrrol-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cbz-2,5-dimethyl-1H-pyrrol-1-amine: is a chemical compound with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol . . This compound is characterized by the presence of a pyrrole ring substituted with two methyl groups at positions 2 and 5, and a carbamate group attached to the nitrogen atom of the pyrrole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Cbz-2,5-dimethyl-1H-pyrrol-1-amine typically involves the protection of the amine group with a carbamate protecting group, such as the Cbz (carbobenzyloxy) group. One common method involves the reaction of 2,5-dimethylpyrrole with benzyl chloroformate in the presence of a base, such as triethylamine, to form the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions: N-Cbz-2,5-dimethyl-1H-pyrrol-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can remove the Cbz protecting group, yielding the free amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Cbz group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of the pyrrole ring.
Reduction: Free 2,5-dimethyl-1H-pyrrol-1-amine.
Substitution: Various substituted pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Cbz-2,5-dimethyl-1H-pyrrol-1-amine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and natural product analogs .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, agrochemicals, and dyes .
Wirkmechanismus
The mechanism of action of N-Cbz-2,5-dimethyl-1H-pyrrol-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This compound can also interact with receptor proteins, modulating their function and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2,5-Dimethyl-1H-pyrrol-1-amine: Lacks the Cbz protecting group and is more reactive.
N-Boc-2,5-dimethyl-1H-pyrrol-1-amine: Contains a Boc (tert-butoxycarbonyl) protecting group instead of Cbz.
N-Alloc-2,5-dimethyl-1H-pyrrol-1-amine: Contains an Alloc (allyloxycarbonyl) protecting group.
Uniqueness: N-Cbz-2,5-dimethyl-1H-pyrrol-1-amine is unique due to its specific protecting group, which provides stability and selectivity in chemical reactions. The Cbz group can be selectively removed under mild conditions, making it a valuable intermediate in multi-step organic syntheses .
Eigenschaften
Molekularformel |
C14H16N2O2 |
|---|---|
Molekulargewicht |
244.29 g/mol |
IUPAC-Name |
benzyl N-(2,5-dimethylpyrrol-1-yl)carbamate |
InChI |
InChI=1S/C14H16N2O2/c1-11-8-9-12(2)16(11)15-14(17)18-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
NEBVKGOSRWGUFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1NC(=O)OCC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



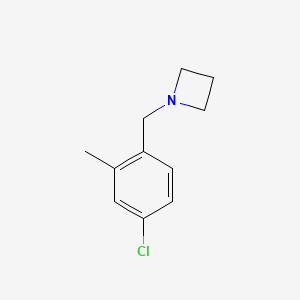

![1-Benzyl-6-Boc-3-(4-chlorophenyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-d]azepine](/img/structure/B13683537.png)
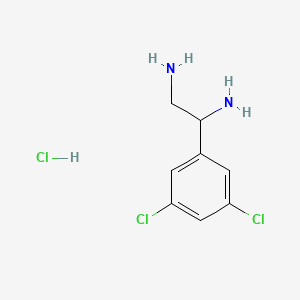
![5-[4-Fluoro-2-(trifluoromethyl)phenyl]pentanoic Acid](/img/structure/B13683558.png)
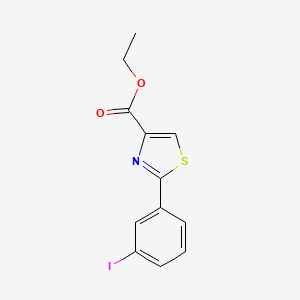
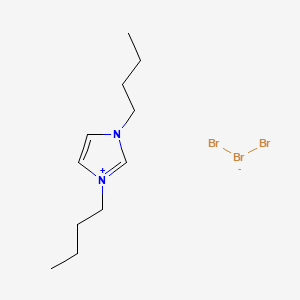


![9-(Methylsulfonyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13683585.png)

![[[(5-Bromo-6-chloro-4-pyrimidinyl)amino]sulfonyl](2-methoxyethyl)amine](/img/structure/B13683592.png)
